Product packaging for Cafedrine-theodrenaline(Cat. No.:CAS No. 13460-98-5)

Cafedrine-theodrenaline

Cat. No.: B228420
CAS No.: 13460-98-5
M. Wt: 375.4 g/mol
InChI Key: WMCMJIGLYZDKRN-UHFFFAOYSA-N
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Description

Historical Context of Theodrenaline Synthesis and Early Research Paradigms

The development of Theodrenaline can be traced back to early research paradigms focused on creating novel cardiovascular agents by combining the pharmacophores of existing drugs. The primary synthetic route established for Theodrenaline involves the chemical linkage of its two key precursors: norepinephrine (B1679862) and theophylline (B1681296). This process is typically achieved through an alkylation reaction. In this synthesis, the theophylline molecule acts as a nucleophile, reacting with a halogenated derivative of norepinephrine. Specifically, the N⁷ nitrogen of the theophylline ring attacks an electrophilic carbon in a norepinephrine derivative, forming the covalent bond that characterizes the Theodrenaline molecule.

Following the initial synthesis, purification of the crude product is essential to achieve the high purity required for research applications, often exceeding 95%. Standard purification methods include crystallization and various forms of chromatography. Early research involving Theodrenaline, particularly in Europe, investigated its potential as a cardiac stimulant. It was often studied in combination with another compound, cafedrine (B87544) (a conjugate of norephedrine (B3415761) and theophylline), in a formulation known as Akrinor. invivochem.com These early studies were primarily centered on the hemodynamic effects of this combination, aiming to leverage the complementary actions of the two components for applications such as managing hypotension. nih.gov

Structural Foundation and Derivatization within the Xanthine (B1682287) Class

Theodrenaline is classified as a xanthine derivative. The core of its structure contains the bicyclic purine (B94841) base, xanthine, which is characteristic of this class of compounds that includes naturally occurring alkaloids like caffeine (B1668208) and theobromine. Theophylline itself is 1,3-dimethylxanthine. The derivatization that leads to Theodrenaline involves the attachment of a side chain to the nitrogen atom at the 7-position of the purine ring. This specific modification is a common strategy in the medicinal chemistry of xanthines to alter their pharmacological properties.

The chemical architecture of Theodrenaline is formally named 7-(2-((2-(3,4-dihydroxyphenyl)-2-hydroxyethyl)amino)ethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione. wikipedia.org This structure comprises the theophylline moiety linked via an ethylaminoethyl chain to a catecholamine structure that is nearly identical to norepinephrine. The potential for further derivatization of Theodrenaline itself exists at several functional groups, which could modulate its activity. Based on general principles of structure-activity relationships (SAR) for catecholamines and xanthines, hypothetical modifications could be explored in a research context. For instance, modification of the catechol hydroxyl groups could alter receptor affinity and polarity, while substitutions on the secondary amine could influence adrenergic receptor selectivity.

Table 1: Physicochemical Properties of Theodrenaline

Property Value
Molecular Formula C17H21N5O5
Molecular Weight 375.38 g/mol
IUPAC Name 7-(2-{[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]amino}ethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Theodrenaline as a Research Compound: Distinctiveness and Uniqueness within Related Chemical Structures

Theodrenaline's uniqueness as a research compound stems from its hybrid structure, which theoretically combines the pharmacological actions of both norepinephrine and theophylline into a single molecule. This offers a distinctive tool for studying the interplay between the adrenergic and methylxanthine signaling pathways.

The norepinephrine component of Theodrenaline interacts with adrenergic receptors. It functions as both an alpha- and beta-adrenergic agonist. medtigo.com The stimulation of alpha-adrenergic receptors, primarily found in the smooth muscle of blood vessels, leads to vasoconstriction. medtigo.com Concurrently, activation of beta-1 receptors in the heart results in an increased heart rate and contractility. medtigo.com

The theophylline moiety of Theodrenaline introduces the potential for phosphodiesterase (PDE) inhibition. nih.gov Theophylline is known to be a non-selective PDE inhibitor, and by preventing the degradation of cyclic adenosine (B11128) monophosphate (cAMP), it can potentiate the effects of beta-adrenergic stimulation. nih.gov However, research on the combination product Akrinor suggests that significant PDE inhibition may only occur at very high, clinically irrelevant concentrations. medchemexpress.com

When compared to its parent compounds, Theodrenaline exhibits a modified pharmacological profile. The conjugation of the norepinephrine moiety to the theophylline scaffold has been shown to decrease the potency of its β1-adrenoceptor-mediated positive inotropic effects compared to norepinephrine alone. This structural modification also appears to eliminate the indirect sympathomimetic effects that are associated with related compounds like norephedrine.

In comparison to other sympathomimetic agents, Theodrenaline's dual mechanism offers a unique profile. While direct-acting sympathomimetics like norepinephrine primarily target adrenergic receptors, andreasastier.comdrugs.com Theodrenaline's structure introduces the added dimension of potential PDE inhibition and adenosine receptor antagonism characteristic of xanthines. This distinction makes Theodrenaline a valuable compound for research into the development of novel cardiovascular agents with multifaceted mechanisms of action.

Table 2: Comparison of Pharmacological Actions

Compound Primary Mechanism of Action Key Effects
Theodrenaline Alpha- and Beta-adrenergic agonism; potential PDE inhibition Vasoconstriction, increased heart rate and contractility
Norepinephrine Alpha- and Beta-adrenergic agonism Potent vasoconstriction, increased blood pressure

| Theophylline | Non-selective PDE inhibition, adenosine receptor antagonism | Bronchodilation, cardiac stimulation |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H21N5O5 B228420 Cafedrine-theodrenaline CAS No. 13460-98-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-[2-[[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]amino]ethyl]-1,3-dimethylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O5/c1-20-15-14(16(26)21(2)17(20)27)22(9-19-15)6-5-18-8-13(25)10-3-4-11(23)12(24)7-10/h3-4,7,9,13,18,23-25H,5-6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMCMJIGLYZDKRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCNCC(C3=CC(=C(C=C3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40864406
Record name 7-(2-{[2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl]amino}ethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
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Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13460-98-5
Record name 7-[2-[[2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl]amino]ethyl]-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione
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Record name Theodrenaline [INN:BAN]
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Record name Theodrenaline
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Record name 7-(2-{[2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl]amino}ethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
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Record name THEODRENALINE
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Synthetic Methodologies and Chemical Transformations of Theodrenaline

Established Synthetic Routes for Theodrenaline Preparation

The preparation of Theodrenaline relies on well-defined synthetic strategies that often involve the coupling of precursor molecules followed by purification.

The primary synthetic pathway for Theodrenaline involves the chemical linkage of two key precursor compounds: norepinephrine (B1679862) and theophylline (B1681296) smolecule.com. This process is typically an alkylation reaction, where theophylline acts as a nucleophile, reacting with a halogenated propylamine (B44156) derivative of norepinephrine . Specifically, the N⁷ nitrogen of theophylline attacks an electrophilic carbon atom adjacent to a chlorine atom in a derivative like 2-chloro-3-(methylamino)-1-propanol . This nucleophilic substitution reaction forms the core structure of Theodrenaline.

Table 1: Established Synthetic Route for Theodrenaline Preparation

Precursor CompoundsReaction TypeReaction ConditionsYieldCitation
Theophylline + Halogenated propylamine derivative (e.g., 2-chloro-3-(methylamino)-1-propanol)Alkylation / Nucleophilic SubstitutionSolvent: Anhydrous dimethylformamide (DMF) or ethanol; Base: Sodium hydride (NaH) or potassium carbonate (K₂CO₃); Temperature: 80–100°C; Time: 6–12 hours60–75%
Theophylline + NoradrenalineCondensation / Chemical LinkageSpecific conditions not detailed, implies alkylationNot specified smolecule.com, nih.gov

The condensation reaction, when performed using specific precursors like theophylline and a suitable derivative of noradrenaline, yields Theodrenaline smolecule.comnih.gov.

A pivotal step in the synthesis of Theodrenaline can involve the catalytic hydrogenation of ketone intermediates . This process typically requires the use of metal catalysts to facilitate the addition of hydrogen across double or triple bonds, or to reduce functional groups. Palladium on carbon (Pd/C) is a commonly employed catalyst for such transformations, often used in conjunction with specific solvents and controlled temperature and pressure conditions vapourtec.comlibretexts.orgwikipedia.org. For instance, a 10% Pd/C catalyst has been utilized at 70°C under 2–10 bar hydrogen pressure in solvents like dimethyl acetamide (B32628) or N-methyl pyrrolidone to achieve quantitative conversion of ketone intermediates .

Table 2: Catalytic Hydrogenation in Theodrenaline Synthesis

IntermediateCatalystReaction ConditionsNotesCitation
Ketone Intermediate10% Palladium on Carbon (Pd/C)Solvents: Dimethyl acetamide (DMAC) or N-methyl pyrrolidone (NMP); Pressure: 2–10 bar H₂; Temperature: 20°–100°C (specific example at 70°C)Achieved quantitative conversion without intermediate precipitation
General HydrogenationPalladium on carbon (Pd/C), Platinum oxide (PtO₂), Raney-NickelNot specified for Theodrenaline synthesisPd/C is widely used for reducing alkenes, alkynes, nitro groups to amines, and carbonyls to alcohols vapourtec.com, libretexts.org, wikipedia.org

Following synthesis, the crude Theodrenaline product requires purification to achieve the desired purity levels, typically exceeding 95% as determined by NMR spectroscopy . Established methods for purification include crystallization and various forms of chromatography smolecule.com. Chromatographic separation often employs gradients of hexane (B92381) and ethyl acetate (B1210297), typically in ratios ranging from 4:1 to 8:1, to isolate Theodrenaline from reaction by-products and impurities .

Table 3: Purification Techniques for Theodrenaline

MethodSpecifics / ConditionsPurity AchievedCitation
CrystallizationNot specified in detailNot specified smolecule.com
ChromatographyHexane/ethyl acetate gradients (4:1 to 8:1)>95% by NMR

Advanced Chemical Reactions and Derivatization Strategies

Theodrenaline, like many organic compounds, can undergo various chemical transformations, including oxidation and reduction reactions, which can modify its structure and potentially its properties.

Theodrenaline can be subjected to oxidation reactions using common oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or hydrogen peroxide (H₂O₂) . These reactions can lead to the formation of various oxidized derivatives of the molecule. The specific products identified depend heavily on the reaction conditions employed, including the choice of oxidizing agent, solvent, temperature, and reaction time . While detailed identification of all potential oxidation products is complex, these pathways represent a means of derivatization and understanding the compound's chemical stability. General oxidation in organic chemistry often involves the loss of electrons, the addition of oxygen, or the removal of hydrogen atoms libretexts.org.

Reduction reactions offer another avenue for modifying Theodrenaline's chemical structure. Reducing agents, such as sodium borohydride (B1222165) (NaBH₄), can be employed to alter functional groups within the molecule . These reactions can lead to the formation of reduced forms of Theodrenaline, potentially modifying its pharmacological characteristics . For example, reduction reactions can convert carbonyl groups to alcohols acs.orglibretexts.org. The precise outcome of reduction is contingent upon the specific reducing agent and reaction parameters utilized .

Table 4: Chemical Reactions of Theodrenaline

Reaction TypeReagentsGeneral OutcomeNotesCitation
OxidationPotassium permanganate (KMnO₄), Hydrogen peroxide (H₂O₂)Formation of various oxidized derivativesSpecific products depend on conditions ,
ReductionSodium borohydride (NaBH₄)Modification of functional groups, formation of reduced formsPotential alteration of pharmacological properties ,

Compound List:

Theodrenaline

Norepinephrine

Theophylline

Noradrenaline

Substitution Reactions and Activity Modulation

Structural Features of Theodrenaline and Potential Substitution Sites

Theodrenaline's chemical structure is 7-(2-((2-(3,4-dihydroxyphenyl)-2-hydroxyethyl)amino)ethyl)theophylline . This complex molecule comprises a theophylline moiety linked via an ethyl chain to a modified catecholamine structure, resembling norepinephrine. Based on its architecture, several functional groups are amenable to substitution reactions:

Catechol Hydroxyl Groups (3,4-dihydroxyphenyl moiety): The two hydroxyl groups on the phenyl ring are characteristic of catecholamines. These groups are critical for adrenergic receptor binding and are susceptible to etherification or esterification. Such modifications can alter polarity, hydrogen-bonding capabilities, and metabolic susceptibility.

Secondary Amine: The amine group linking the ethyl chain to the side chain is a key site for potential modifications. Alkylation or acylation of this amine can significantly impact the molecule's charge state, steric bulk, and interaction with biological targets, often altering receptor selectivity and potency.

Secondary Alcohol: The hydroxyl group on the ethylamino side chain can also undergo substitution reactions like esterification or etherification, potentially influencing lipophilicity, prodrug formation, or receptor interaction.

Research Finding: Impact of Structural Conjugation on Activity

While detailed experimental data on specific substitution reactions performed directly on Theodrenaline to modulate its activity is not extensively detailed in the provided literature, significant insights into activity modulation through structural alteration are available. Research indicates that the conjugation of the catecholamine moiety to the theophylline scaffold within Theodrenaline profoundly impacts its pharmacological profile. Specifically, studies have shown that this structural modification leads to a decrease in the potency of the noradrenaline component's β1-adrenoceptor-mediated positive inotropic effects. Furthermore, the indirect sympathomimetic effects typically associated with related compounds like norephedrine (B3415761) are reported to be lost upon conjugation to theophylline nih.gov. This finding underscores how altering the molecular framework, even through conjugation rather than direct substitution on a single moiety, can lead to substantial modulation of biological activity.

Data Table 1: Known Activity Modulation via Structural Conjugation

Structural Modification / ConjugationAffected Moiety / ActivityObserved Impact on Theodrenaline's ActivityReference
Conjugation of Catecholamine to TheophyllineNoradrenaline moiety (β1-adrenoceptor activation)Drastically decreased potency for positive inotropy nih.gov
Conjugation of Catecholamine to TheophyllineNorephedrine moiety (indirect sympathomimetic effects)Completely lost nih.gov

Hypothetical SAR of Potential Substitutions

Based on general SAR principles applied to catecholamines and xanthine (B1682287) derivatives, potential substitutions on Theodrenaline could lead to predictable, albeit hypothetical, changes in activity. These principles guide the design of new analogues by predicting how modifications might affect target interaction and efficacy.

Data Table 2: Potential Substitution Sites and Expected SAR Effects (Hypothetical)

Potential Substitution SiteType of SubstitutionExpected SAR Impact (General Principles)Rationale
Catechol Hydroxyls EtherificationReduced receptor affinity; potential loss of antioxidant properties.Removal of hydrogen-bonding capacity; altered polarity.
EsterificationMay improve lipophilicity; potential prodrug for enhanced absorption.Increased lipophilicity; ester hydrolysis releases active compound.
Secondary Amine Alkylation (e.g., N-methylation)Altered receptor selectivity (e.g., increased β-adrenergic activity); modified potency.Changes in basicity, steric bulk, and ionic interactions.
AcylationSignificant reduction or abolition of adrenergic activity.Neutralization of the amine, preventing essential ionic interactions.
Secondary Alcohol EsterificationIncreased lipophilicity; potential prodrug.Similar to esterification of hydroxyls elsewhere.
Theophylline Ring Substitution (e.g., at N1, N3)May affect PDE inhibition potency; influence solubility or overall conformation.Modifications to the xanthine scaffold can tune its intrinsic activities.

Limitations and Future Directions

It is important to note that the detailed experimental findings and quantitative data regarding specific substitution reactions performed directly on Theodrenaline to modulate its activity are not extensively available in the examined literature. The provided information primarily focuses on its mechanism of action and the effects of its conjugated structure. Therefore, the hypothetical SAR presented in Data Table 2 is based on established principles for related chemical classes, rather than direct experimental evidence for Theodrenaline itself. Further research specifically investigating the synthesis and pharmacological evaluation of Theodrenaline analogues with targeted substitutions would be valuable for a comprehensive understanding of its SAR.

Preclinical Pharmacological Investigations and Mechanistic Elucidation of Theodrenaline

In Vitro Pharmacodynamics and Cellular Signaling Pathways

Theodrenaline's pharmacological profile is characterized by its dual action, stemming from its constituent components: a sympathomimetic amine (norepinephrine) and a methylxanthine (theophylline). nih.govresearchgate.net This unique combination allows it to interact with multiple cellular targets, leading to a complex array of physiological responses.

Adrenergic Receptor Modulation by Theodrenaline Components

The sympathomimetic effects of theodrenaline are primarily mediated through the interaction of its norepinephrine (B1679862) component with adrenergic receptors (adrenoceptors). nih.govresearchgate.net These receptors are a class of G protein-coupled receptors that are crucial in regulating various physiological processes. wikipedia.orglibretexts.org

The norepinephrine component of theodrenaline directly activates β1-adrenoceptors, which are predominantly found in cardiac tissue. nih.govresearchgate.netnih.gov This activation initiates a cascade of intracellular events. The β1-adrenoceptor, coupled to a Gs-protein, stimulates adenylyl cyclase. nih.govwikipedia.org This enzyme then catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). researchgate.netwikipedia.org

The subsequent increase in intracellular cAMP has several downstream effects, including the activation of protein kinase A (PKA). nih.gov PKA phosphorylates various protein targets within the cardiomyocyte, leading to an increase in intracellular calcium concentration and ultimately enhancing myocardial contractility (inotropy). nih.govresearchgate.netnih.gov Studies on isolated human atrial trabeculae have confirmed that the positive inotropic effect of a cafedrine (B87544)/theodrenaline mixture is mediated via β1-adrenoceptors. nih.govresearchgate.netnih.gov

Receptor SubtypePrimary LocationSecond MessengerDownstream Effect
β1-Adrenoceptor Heart↑ cAMPIncreased heart rate and contractility
α1-Adrenoceptor Vascular Smooth Muscle↑ IP3, DAGVasoconstriction

In addition to its effects on β1-adrenoceptors, the norepinephrine moiety of theodrenaline also activates α1-adrenoceptors. nih.govresearchgate.net These receptors are primarily located on vascular smooth muscle cells. nih.govlibretexts.org The activation of α1-adrenoceptors occurs through a Gq protein-coupled pathway. wikipedia.orglibretexts.org

Upon activation, the Gq protein stimulates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). wikipedia.orglibretexts.org IP3 triggers the release of calcium ions from intracellular stores, such as the sarcoplasmic reticulum, leading to smooth muscle contraction and subsequent vasoconstriction. nih.govresearchgate.netlibretexts.org This mechanism contributes to theodrenaline's effect on peripheral vascular resistance.

Phosphodiesterase Inhibition and Cyclic AMP Dynamics

The theophylline (B1681296) component of theodrenaline acts as a non-selective phosphodiesterase (PDE) inhibitor. nih.govresearchgate.netdrugbank.com PDEs are enzymes responsible for the degradation of cyclic nucleotides like cAMP. taylorandfrancis.commdpi.com By inhibiting PDEs, particularly PDE3 which is prevalent in cardiac tissue, theophylline prevents the breakdown of cAMP. nih.govresearchgate.net

This inhibition leads to an accumulation of intracellular cAMP, thereby augmenting and prolonging the effects initiated by β1-adrenoceptor stimulation. nih.govresearchgate.net The synergistic action of norepinephrine-induced cAMP production and theophylline-mediated cAMP preservation is a key feature of theodrenaline's pharmacological profile. However, some studies suggest that at clinically relevant concentrations, the PDE inhibitory effect of the cafedrine/theodrenaline mixture may be minor. nih.govresearchgate.netnih.gov

Intracellular Calcium Ion Regulation in Respiratory Epithelial Cells

Recent research has explored the effects of theodrenaline on intracellular calcium ion ([Ca²⁺]i) regulation in human and murine tracheal epithelial cells. nih.govfrontiersin.orgresearchgate.net Studies have shown that a mixture of cafedrine and theodrenaline can increase particle transport velocity in murine tracheal epithelium. nih.govresearchgate.net This effect is linked to an increase in intracellular calcium. nih.gov

Cellular TargetEffect of TheodrenalineUnderlying Mechanism
β1-Adrenoceptor ActivationNorepinephrine component
α1-Adrenoceptor ActivationNorepinephrine component
Phosphodiesterase (PDE) InhibitionTheophylline component
Intracellular Ca²⁺ (Respiratory Epithelium) Increaseβ1-adrenoceptor stimulation leading to IP3R/RyR-mediated release

Effects on Contractile Force in Isolated Human Atrial Myocardium

Studies utilizing isolated human atrial trabeculae have provided direct evidence of theodrenaline's effects on myocardial contractility. A fixed 20:1 combination of cafedrine and theodrenaline has been shown to robustly increase the force of contraction in these preparations. nih.govresearchgate.netnih.gov

In Vivo Preclinical Studies on Organ System Responses

In vivo preclinical studies utilizing animal models have been instrumental in characterizing the physiological effects of theodrenaline, often in combination with cafedrine, on various organ systems. These investigations provide crucial insights into the compound's hemodynamic and respiratory actions.

Cardiovascular System Dynamics in Animal Models

Theodrenaline, particularly when administered with cafedrine, elicits significant responses within the cardiovascular system. Animal models, ranging from rodents to larger mammals like dogs and pigs, have been employed to dissect these effects. biotechfarm.co.ilnih.govrevespcardiol.orgfrontiersin.org

Preclinical research consistently demonstrates that theodrenaline, as part of a combination therapy with cafedrine, leads to a notable increase in cardiac output and stroke volume. nih.govmedchemexpress.comnih.gov This effect is primarily attributed to its positive inotropic action on the heart muscle, mediated through β-adrenoceptor stimulation. nih.govresearchgate.net The noradrenaline component of theodrenaline activates β1-adrenoceptors in cardiomyocytes, initiating a signaling cascade that enhances myocardial contractility. researchgate.netresearchgate.netfrontiersin.org This leads to a more forceful ejection of blood from the ventricles, thereby increasing stroke volume and, consequently, cardiac output. nih.gov Studies in anesthetized dogs experiencing cardiogenic shock revealed a significant increase in blood flow following the administration of a cafedrine/theodrenaline combination. nih.gov

Table 1: Hemodynamic Effects of Theodrenaline in Combination with Cafedrine in Animal Models

ParameterObserved EffectPrimary Mechanism
Cardiac Output Increased nih.govmedchemexpress.comPositive inotropy via β1-adrenoceptor stimulation nih.govresearchgate.net
Stroke Volume Increased nih.govmedchemexpress.comEnhanced myocardial contractility researchgate.net

Animal studies have indicated that the administration of a cafedrine/theodrenaline combination can lead to an increase in coronary blood flow. nih.gov This enhancement is crucial for meeting the increased myocardial oxygen demand resulting from the drug's positive inotropic effects. nih.gov The regulation of coronary blood flow is a complex process influenced by metabolic, endothelial, and neural factors. nih.govderangedphysiology.com In the context of theodrenaline, the increased cardiac work necessitates a corresponding rise in oxygen supply, which is achieved through coronary vasodilation. cvphysiology.com While the direct action of theodrenaline's noradrenaline component on coronary vessels involves α-adrenergic mediated vasoconstriction, this is functionally overridden by the metabolic vasodilation triggered by increased cardiac activity. nih.govresearchgate.net In studies on anesthetized dogs in cardiogenic shock, while oxygen consumption increased by 40%, blood flow saw a more substantial increase of 181% after cafedrine/theodrenaline administration. nih.gov

Influence on Mucociliary Clearance in Murine Trachea Preparations

Recent preclinical investigations have explored the impact of theodrenaline on mucociliary clearance, a critical defense mechanism of the respiratory system. frontiersin.orgmdpi.comnih.govresearchgate.net Using murine trachea preparations as a model, studies have measured particle transport velocity (PTV) as a surrogate for mucociliary clearance. frontiersin.orgnih.govresearchgate.net

These experiments have shown that theodrenaline, both alone and in a 20:1 combination with cafedrine, can significantly increase PTV. nih.govfrontiersin.org The underlying mechanism appears to involve β1-adrenergic receptor stimulation, leading to an increase in intracellular calcium (Ca2+) concentrations through the activation of IP3 receptors. nih.gov This elevation in PTV suggests that theodrenaline could potentially enhance the removal of particulates and pathogens from the airways. frontiersin.org

Table 2: Effect of Theodrenaline on Particle Transport Velocity (PTV) in Murine Trachea

CompoundEffect on PTVMediating ReceptorIntracellular Signaling
Theodrenaline Increased nih.govβ1-adrenergic nih.govIP3 receptor-associated Ca2+ release nih.gov
Cafedrine/Theodrenaline (20:1) Increased frontiersin.orgnih.govβ1-adrenergic nih.govIP3 receptor-associated Ca2+ release nih.gov

Comparison of Theodrenaline with Related Sympathomimetic Agents in Preclinical Settings

In preclinical studies, the hemodynamic effects of the cafedrine/theodrenaline combination have been compared to other sympathomimetic agents like noradrenaline and isoproterenol.

Isoproterenol is a non-selective β-adrenergic agonist that increases heart rate and contractility but also causes significant peripheral vasodilation, leading to a potential drop in mean arterial pressure. pfizer.comnih.gov In contrast, the balanced α- and β-adrenergic effects of the cafedrine/theodrenaline combination lead to an increase in blood pressure primarily through an increase in cardiac output, with a more controlled effect on heart rate and vascular resistance. nih.govmedchemexpress.com

Table 3: Comparative Preclinical Effects of Theodrenaline/Cafedrine and Other Sympathomimetics

AgentPrimary Receptor ActionCardiac OutputHeart RateSystemic Vascular Resistance
Theodrenaline/Cafedrine α1, β1 nih.govIncreased nih.govMostly unchanged nih.govMostly unchanged nih.gov
Noradrenaline α1 > β1 researchgate.netVariableCan decrease (reflex)Increased
Isoproterenol β1, β2 nih.govIncreased pfizer.comIncreased pfizer.comDecreased pfizer.com
Comparative Hemodynamic Effects with Noradrenaline

Theodrenaline, a conjugate of noradrenaline and theophylline, exhibits distinct hemodynamic properties when compared to noradrenaline alone. nih.gov When administered as a single agent intravenously to healthy individuals, theodrenaline induces an immediate and rapid increase in mean arterial blood pressure (MAP) by 28%. nih.gov This effect gradually diminishes over the 20 minutes following administration. nih.gov The rapid pressor response is primarily attributed to peripheral vasoconstriction mediated by the noradrenaline component of theodrenaline acting on α-adrenoceptors. nih.govfrontiersin.org

A study comparing a cafedrine/theodrenaline combination with noradrenaline for managing hypotension during anesthesia indicated that the combination provided a more stable increase in blood pressure without significant adverse effects on heart rate. Animal studies have further demonstrated that the cafedrine/theodrenaline combination can increase coronary blood flow, enhancing myocardial oxygen supply, which helps to compensate for the increased oxygen demand from its positive inotropic effects. springermedizin.de

A clinical trial, the "HERO" study, has been designed to directly compare the hemodynamic effects of a cafedrine/theodrenaline combination with noradrenaline for the treatment of intraoperative hypotension. nih.gov This study aims to assess the non-inferiority of the combination in maintaining MAP and its potential superiority in increasing the cardiac index compared to noradrenaline. nih.gov

Analysis of Combined Effects with Cafedrine (20:1 Ratio)

Theodrenaline is commonly used in a 20:1 fixed-ratio combination with cafedrine, a conjugate of norephedrine (B3415761) and theophylline. nih.govfrontiersin.org This specific ratio was identified in preclinical studies on dogs and rats as ideal for achieving both a rapid onset and a long-lasting hypertensive effect. frontiersin.org

The combination of cafedrine and theodrenaline produces a synergistic effect on the cardiovascular system. The proposed mechanism involves multiple actions. researchgate.netresearchgate.net The norephedrine component of cafedrine is believed to cause the release of endogenous noradrenaline from nerve endings, contributing to an indirect sympathomimetic effect. researchgate.netresearchgate.net This, combined with the direct α-adrenergic stimulation from the noradrenaline component of theodrenaline, leads to an increase in blood pressure. researchgate.netresearchgate.net

Furthermore, the theophylline component of both molecules acts as a non-selective phosphodiesterase (PDE) inhibitor, particularly PDE3 in cardiac tissue. researchgate.netresearchgate.net This inhibition slows the degradation of cyclic adenosine monophosphate (cAMP), reinforcing the β1-adrenoceptor stimulation in the heart. nih.govresearchgate.netresearchgate.net The result is an increase in cardiac inotropy (contractility). nih.govresearchgate.netresearchgate.net

The net effect of the 20:1 cafedrine/theodrenaline combination is a rapid increase in mean arterial pressure, primarily driven by an increase in cardiac preload, stroke volume, and cardiac output. nih.govfrontiersin.org Notably, systemic vascular resistance and heart rate remain largely unchanged. nih.govfrontiersin.org This hemodynamic profile is considered advantageous compared to agents that act predominantly through α1-adrenoceptor activation, which can significantly increase systemic vascular resistance. frontiersin.org

In preclinical models, such as anesthetized dogs in cardiogenic shock, the administration of cafedrine/theodrenaline led to a 40% increase in oxygen consumption, which was more than compensated for by a 181% increase in blood flow. nih.gov In vitro studies on human atrial trabeculae have shown that the cafedrine/theodrenaline mixture increases the force of contraction. nih.gov

Interactive Data Table: Hemodynamic Effects of Cafedrine/Theodrenaline Combination

ParameterEffectMechanismCitation
Mean Arterial Pressure (MAP) Rapid IncreaseIncreased cardiac output and preload nih.govfrontiersin.org
Cardiac Output IncreaseIncreased stroke volume and contractility nih.govfrontiersin.org
Stroke Volume IncreaseIncreased preload and contractility nih.gov
Systemic Vascular Resistance Largely UnchangedBalancing effects of α-adrenergic vasoconstriction and theophylline-induced vasodilation nih.govfrontiersin.org
Heart Rate Largely UnchangedComplex interplay of direct and reflex effects nih.govfrontiersin.org
Coronary Blood Flow IncreaseEnhanced myocardial oxygen supply nih.govspringermedizin.de

Pharmacokinetic Research Gaps and Theoretical Metabolic Pathways of Theodrenaline

Characterization of Theodrenaline's Pharmacokinetic Profile in Preclinical Models

A comprehensive understanding of a drug's behavior in the body is foundational to its clinical application. However, detailed pharmacokinetic studies on theodrenaline are notably scarce. nih.govresearchgate.net This lack of data extends to fundamental parameters in preclinical models, which are essential for predicting its behavior in humans.

The metabolic fate of theodrenaline has not been empirically determined. While it is a sympathomimetic agent, specific studies detailing its biotransformation are absent from the published literature. nih.govresearchgate.net The primary research gap lies in the absence of studies identifying the specific enzymes and metabolic pathways responsible for the breakdown of the intact theodrenaline molecule. It is currently unknown whether the molecule is first cleaved into its norepinephrine (B1679862) and theophylline (B1681296) components before metabolism or if the entire molecule undergoes enzymatic modification.

Fundamental pharmacokinetic parameters such as half-life and tissue distribution for theodrenaline remain uncharacterized. nih.govresearchgate.net The lack of stability of the compound and the low doses typically administered have been cited as reasons for the absence of this critical data. nih.gov Without these preclinical data, predicting the duration of action and potential for accumulation in specific tissues is challenging. The volume of distribution (Vd) and clearance (CL) are essential for calculating the half-life of a drug, and this information is not available for theodrenaline. derangedphysiology.com

Theoretical Frameworks for Theodrenaline Biotransformation

In the absence of direct metabolic studies of theodrenaline, theoretical pathways for its biotransformation can be proposed based on the well-documented metabolism of catecholamines and theophylline. pharmaguideline.comclinpgx.org Theodrenaline's structure, which combines these two entities, suggests that it may be a substrate for the enzymes that act on them individually.

The catecholamine portion of theodrenaline is structurally similar to norepinephrine. Catecholamines are primarily metabolized by two key enzymes: catechol-O-methyltransferase (COMT) and monoamine oxidase (MAO). pharmaguideline.comwikipedia.orgamegroups.org

COMT-mediated Methylation: COMT is present in various tissues and can methylate the hydroxyl groups of the catechol ring. pharmaguideline.comwikipedia.org It is plausible that theodrenaline undergoes O-methylation at the 3- or 4-position of its dihydroxyphenyl group.

MAO-mediated Oxidation: MAO, located in the mitochondria of most cells, is responsible for the oxidative deamination of catecholamines. pharmaguideline.comamegroups.org This enzymatic action on theodrenaline would likely lead to the formation of an aldehyde intermediate, which would then be further metabolized.

The primary metabolites of norepinephrine include normetanephrine (B1208972) (via COMT) and 3,4-dihydroxymandelic acid (via MAO and subsequent oxidation). pharmaguideline.com It is therefore hypothesized that theodrenaline could be metabolized to analogous compounds.

The theophylline component of theodrenaline is a methylxanthine. The metabolism of theophylline is extensive and occurs primarily in the liver, mediated by cytochrome P450 (CYP) enzymes. clinpgx.orgwikipedia.orgunil.ch

CYP450-mediated Demethylation and Hydroxylation: The primary routes of theophylline metabolism involve N-demethylation and C8-hydroxylation. clinpgx.org CYP1A2 is a major enzyme involved in the N-demethylation of theophylline to 1-methylxanthine (B19228) and 3-methylxanthine. clinpgx.orgwikipedia.org CYP2E1 is also known to contribute to the hydroxylation of theophylline. clinpgx.org It is conceivable that the theophylline moiety of theodrenaline is a substrate for these CYP enzymes, leading to demethylated and hydroxylated metabolites.

A minor pathway for theophylline metabolism is N-methylation to caffeine (B1668208), which is more significant in infants. clinpgx.orgwikipedia.org

Following initial enzymatic modifications (Phase I metabolism), the resulting metabolites of theodrenaline would likely undergo conjugation (Phase II metabolism) to increase their water solubility and facilitate excretion. nih.gov

Glucuronidation and Sulfation: The hydroxyl groups of the catecholamine moiety and any hydroxylated metabolites of the theophylline portion could be conjugated with glucuronic acid or sulfate (B86663). nih.govmerckmanuals.com These reactions are common for catecholamines and their metabolites.

Renal and Biliary Excretion: The resulting water-soluble conjugates are expected to be eliminated from the body primarily through renal excretion in the urine. nih.govmerckmanuals.com Biliary excretion may also play a role, particularly for larger metabolites. merckmanuals.com

The following table summarizes the key enzymes and potential metabolic pathways for theodrenaline based on its constituent parts.

MoietyPrimary Metabolic EnzymesPotential Metabolic Reactions
Catecholamine Catechol-O-methyltransferase (COMT)O-methylation of the catechol ring
Monoamine oxidase (MAO)Oxidative deamination
Theophylline Cytochrome P450 1A2 (CYP1A2)N-demethylation
Cytochrome P450 2E1 (CYP2E1)C8-hydroxylation

Further research, including in vitro studies with liver microsomes and in vivo studies in preclinical models, is necessary to validate these theoretical pathways and fill the significant gaps in our understanding of theodrenaline's pharmacokinetics.

Advanced Analytical Methodologies for Theodrenaline Research

Chromatographic Techniques for Theodrenaline Separation and Quantification

Chromatographic techniques are fundamental in the analysis of theodrenaline, enabling its separation from complex mixtures and its precise quantification. These methods are crucial in various fields, including pharmaceutical analysis and biomedical research. openaccessjournals.comwikipedia.org

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a powerful technique used for the separation, identification, and quantification of chemical compounds. openaccessjournals.comwikipedia.org It is widely applied in the pharmaceutical industry for quality control and the analysis of biological samples. chromatographytoday.comwalshmedicalmedia.com In the context of theodrenaline research, HPLC is utilized to ensure the purity of the compound and to determine its concentration in various matrices. chromatographytoday.comnih.gov The technique separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. wikipedia.orgwalshmedicalmedia.com

A typical HPLC system consists of a pump to deliver the mobile phase, an injector to introduce the sample, a column where the separation occurs, and a detector to measure the separated components. wikipedia.org For the analysis of compounds like theodrenaline, which is a substituted xanthine (B1682287), developing a method that can separate it from structurally similar compounds is critical. nih.gov For instance, a study on the determination of theophylline (B1681296) and other xanthines highlighted the challenges in achieving complete separation and the need for optimized chromatographic conditions, such as the choice of column and mobile phase composition. nih.gov Isocratic and gradient elution methods can be employed, with the latter being useful for complex samples containing a wide range of components. nih.gov

Key Parameters in HPLC Analysis of Theodrenaline:

ParameterDescriptionRelevance to Theodrenaline Analysis
Stationary Phase The solid material in the column that interacts with the sample components. C18 columns are commonly used for reversed-phase chromatography. nih.govThe choice of stationary phase is crucial for achieving the desired separation of theodrenaline from related compounds.
Mobile Phase The solvent that carries the sample through the column. A mixture of buffer and an organic solvent like acetonitrile (B52724) is often used. nih.govThe composition and pH of the mobile phase can be adjusted to optimize the retention and resolution of theodrenaline.
Detector The component that measures the concentration of the analyte as it elutes from the column. UV-Vis detectors are commonly used. wikipedia.orgThe detector must be sensitive to theodrenaline to allow for accurate quantification.
Retention Time The time it takes for a specific compound to travel from the injector to the detector.A characteristic parameter used for the identification of theodrenaline under specific chromatographic conditions. wikipedia.org

Ultra-High-Performance Liquid Chromatography (UPLC) Techniques

Ultra-High-Performance Liquid Chromatography (UPLC), and more broadly, Ultra-High-Performance Liquid Chromatography (UHPLC), represent significant advancements over traditional HPLC. ijsrtjournal.comijraset.com These techniques utilize columns packed with smaller particles (typically less than 2 µm), which leads to higher resolution, increased speed, and greater sensitivity. ijraset.comeag.comijsrtjournal.com UPLC systems operate at much higher pressures (up to 100 MPa or 15,000 psi) to push the mobile phase through the densely packed column. eag.comnih.gov

The primary advantages of UPLC for theodrenaline research include significantly shorter analysis times and reduced solvent consumption, making it a more economical and environmentally friendly option. ijraset.comijsrtjournal.com The enhanced resolution allows for better separation of theodrenaline from impurities and other closely related compounds. ijsrtjournal.comnih.gov UPLC is particularly beneficial in high-throughput screening and in the analysis of complex biological samples where speed and sensitivity are paramount. ijsrtjournal.comijraset.com

Comparison of HPLC and UPLC:

FeatureHPLCUPLC/UHPLC
Particle Size 3-5 µm< 2 µm eag.com
Operating Pressure Lower (e.g., up to 40 MPa)Higher (e.g., up to 100-150 MPa) eag.comnih.gov
Analysis Time LongerShorter ijsrtjournal.com
Resolution GoodHigher eag.com
Sensitivity GoodHigher ijraset.com
Solvent Consumption HigherLower ijsrtjournal.com

Gas Chromatography (GC) Approaches for Theodrenaline

Gas Chromatography (GC) is an analytical technique used to separate and analyze volatile and semi-volatile compounds. libretexts.orgijpsjournal.com In GC, the sample is vaporized and injected into a heated column, where it is separated based on its partitioning between a gaseous mobile phase (carrier gas) and a stationary phase. libretexts.orgijpsjournal.com While HPLC is generally more common for non-volatile compounds like theodrenaline, GC can be employed, often requiring derivatization to increase the volatility of the analyte.

The combination of GC with a mass spectrometer (GC-MS) is a particularly powerful tool for the identification of molecules. libretexts.org An isotope dilution-mass spectrometry (IDMS) method coupled with GC has been developed for the determination of xanthines in biological matrices, demonstrating the applicability of GC for this class of compounds. nih.gov This approach offers high specificity and sensitivity. nih.gov

Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric methods are indispensable for the structural elucidation and sensitive detection of theodrenaline.

Nuclear Magnetic Resonance (NMR) Spectroscopic Validation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of molecules in solution. nih.govijpsonline.com It provides detailed information about the atomic arrangement within a molecule, making it an essential tool for the validation of the chemical structure of theodrenaline. ijpsonline.comnuvisan.com Quantitative NMR (qNMR) can also be used for the precise determination of the concentration of compounds. ijpsonline.commdpi.com

The principle of NMR is based on the magnetic properties of atomic nuclei. ijpsonline.com When placed in a strong magnetic field, certain nuclei can absorb and re-emit electromagnetic radiation at a specific frequency. This resonance frequency is highly sensitive to the chemical environment of the nucleus, providing a unique fingerprint of the molecule's structure. ijpsonline.com For theodrenaline, ¹H NMR and ¹³C NMR would be the primary experiments to confirm its molecular structure. NMR is also crucial in drug discovery for validating the interaction between ligands and their biological targets. nih.gov

Mass Spectrometry (MS) and Tandem MS for Identification and Quantification

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. nih.gov It is a highly sensitive method used for the identification and quantification of compounds. nih.govchromatographyonline.com When coupled with a separation technique like HPLC or UPLC (LC-MS), it becomes a powerful tool for analyzing complex mixtures. nih.govnih.gov

Tandem Mass Spectrometry (MS/MS) takes this a step further by performing multiple rounds of mass analysis. numberanalytics.com In a typical MS/MS experiment, a precursor ion of interest (e.g., the molecular ion of theodrenaline) is selected, fragmented, and the resulting product ions are analyzed. numberanalytics.comlabmanager.com This fragmentation pattern provides structural information and enhances the specificity of detection, which is particularly useful for distinguishing between isomers and identifying compounds in complex biological matrices. chromatographyonline.comcreative-proteomics.com LC-MS/MS is a key technique in proteomics and metabolomics for the identification and quantification of small molecules. nih.govlabmanager.com

Applications of MS and Tandem MS in Theodrenaline Research:

TechniqueApplication
LC-MS Identification and quantification of theodrenaline in various samples. nih.gov
LC-MS/MS Structural elucidation and highly specific and sensitive quantification of theodrenaline, especially in complex biological fluids. nih.govnumberanalytics.comcreative-proteomics.com
High-Resolution MS Accurate mass measurement of theodrenaline, which aids in determining its elemental composition. chromatographyonline.com
Multiple Reaction Monitoring (MRM) for Enhanced Selectivity

Multiple Reaction Monitoring (MRM), also known as Selective Reaction Monitoring (SRM), is a highly specific and sensitive mass spectrometry technique ideal for quantifying target analytes in complex mixtures. proteomics.com.auproteomics.com.au This method utilizes a triple quadrupole mass spectrometer to selectively monitor a specific precursor ion and its characteristic product ions. proteomics.com.au This two-stage mass selection process significantly enhances selectivity and reduces background interference, which is crucial for analyzing low-abundance molecules in biological samples like plasma. mtoz-biolabs.comnih.gov

The high selectivity of MRM effectively eliminates background noise and interference, which is critical for the accurate analysis of complex biological samples. mtoz-biolabs.com This technique's high sensitivity allows for the detection of molecules at very low concentrations, with the capability of quantifying peptides at the femtomole level. proteomics.com.auproteomics.com.au

In the context of theodrenaline, which is often administered in combination with cafedrine (B87544), MRM can provide the necessary selectivity to distinguish between the parent compounds and their metabolites. nih.gov For instance, a study on plasma free metanephrines demonstrated that MRM with multistage fragmentation (MRM³) improved analytical selectivity by removing interferences from co-eluting substances. nih.gov This approach ensures that the quantitative data is accurate and reliable.

Table 1: Key Features of Multiple Reaction Monitoring (MRM)

FeatureDescriptionReference
High Selectivity Isolates specific precursor and product ion pairs, minimizing background noise and interference from complex matrices. mtoz-biolabs.com
High Sensitivity Enables the detection and quantification of analytes at very low concentrations, such as femtomole levels for peptides. proteomics.com.auproteomics.com.au
Quantitative Accuracy Provides precise and reliable quantification when used with appropriate internal standards. mtoz-biolabs.com
High Throughput Allows for the simultaneous monitoring of multiple analytes, making it suitable for large-scale studies. mtoz-biolabs.com

Fluorescence Detection Strategies

Fluorescence-based detection methods offer high sensitivity and selectivity, making them valuable tools in life science research for visualizing and quantifying biological processes. labinsights.nl These techniques rely on fluorescent dyes or probes that absorb light at a specific wavelength and emit it at a longer wavelength. labinsights.nl The inherent sensitivity of fluorescence allows for the detection of biomolecules at very low concentrations. labinsights.nl

In the context of theodrenaline research, fluorescence detection can be employed to study its interactions with biological targets. For instance, fluorescent probes can be used to label proteins or nucleic acids to monitor their localization, interaction, and movement within cells. labinsights.nlavantiresearch.com Advancements in single-molecule fluorescence detection have even enabled the development of ultrasensitive biosensors capable of real-time detection of single molecules with high specificity. mdpi.com

The selection of an appropriate fluorescent probe is critical and depends on factors such as photostability, quantum yield, and environmental sensitivity. mdpi.com Cyanine dyes, for example, are known for their enhanced photostability and water solubility, making them suitable for labeling proteins and nucleic acids. avantiresearch.com

Surface-Enhanced Raman Spectroscopy (SERS) Applications

Surface-Enhanced Raman Spectroscopy (SERS) is a powerful analytical technique that dramatically enhances the Raman scattering signal of molecules adsorbed on or near nanostructured metallic surfaces, typically gold or silver. horiba.comclinmedjournals.org This enhancement, which can be as high as 10¹⁰ to 10¹¹, allows for the detection of even single molecules. wikipedia.org The principle behind SERS involves the excitation of localized surface plasmons on the metallic nanostructures, which creates intense local electromagnetic fields that amplify the Raman signals of nearby molecules. horiba.comrsc.org

The application of SERS in pharmaceutical analysis is growing due to its ability to provide fast and sensitive detection of trace levels of molecules. clinmedjournals.org For theodrenaline research, SERS could be utilized to obtain detailed structural information and to detect the compound at very low concentrations. The technique is surface-sensitive, with the enhancement effect being most significant for the first layer of molecules adsorbed on the substrate. spectroscopyonline.com This makes SERS a valuable tool for studying surface interactions and for the sensitive detection of analytes in complex samples. clinmedjournals.orgwikipedia.org

Table 2: Comparison of SERS Substrate Metals

MetalProperties and ApplicationsReference
Gold (Au) Air-stable and commonly used for SERS substrates. Exhibits surface plasmon resonance, generating intense local electromagnetic fields. horiba.comclinmedjournals.org
Silver (Ag) Also widely used and air-stable. Known for producing strong SERS enhancement. horiba.comclinmedjournals.org
Copper (Cu) Another metal that can be used for SERS substrates, though gold and silver are more common. clinmedjournals.org

Surface Plasmon Resonance (SPR) Spectroscopy for Interaction Analysis

Surface Plasmon Resonance (SPR) spectroscopy is a label-free optical technique used for the real-time analysis of molecular interactions. cytivalifesciences.comspringernature.com The principle of SPR involves the detection of changes in the refractive index at the surface of a sensor chip, which is typically coated with a thin film of metal like gold. springernature.comspectroscopyonline.com When an analyte in solution binds to a ligand immobilized on the sensor surface, the mass concentration at the surface changes, leading to a shift in the resonance angle of reflected light. cytivalifesciences.comaragen.com This change is recorded in real-time as a sensorgram, which provides kinetic data on the association and dissociation of the interacting molecules. aragen.com

SPR is highly sensitive and can be used to study a wide range of molecular interactions, including those involving proteins, nucleic acids, small molecules, and even whole cells. springernature.comaragen.com In theodrenaline research, SPR can be a powerful tool to characterize the binding affinity and kinetics of theodrenaline with its biological targets, such as adrenoceptors. nih.govresearchgate.net For example, SPR has been used to study the interaction between pesticides and cell membrane models by immobilizing liposomes on the sensor chip. mtoz-biolabs.com This demonstrates the potential of SPR to investigate how theodrenaline interacts with cellular components. The ability to perform label-free, real-time analysis makes SPR a valuable technique for elucidating the mechanisms of action of pharmacological compounds. cytivalifesciences.com

Electrochemical Detection Methods and Biosensors

Electrochemical biosensors are analytical devices that combine the selectivity of a biological recognition element with the sensitivity of an electrochemical transducer. mdpi.comnih.gov These sensors measure changes in electrical properties such as current, potential, or impedance that result from the interaction between the analyte and the biorecognition element. mdpi.comresearchgate.net The high specificity of these biosensors stems from the selective binding of recognition elements, such as enzymes, antibodies, or nucleic acids, to the target molecule. mdpi.commdpi.com

The advantages of electrochemical biosensors include high sensitivity, rapid response times, and low cost. mdpi.com They can be categorized based on their transduction mechanism into amperometric, potentiometric, and impedimetric sensors. mdpi.comnih.gov For theodrenaline analysis, an electrochemical biosensor could be developed by immobilizing a specific bioreceptor, such as an antibody or an enzyme that interacts with theodrenaline, onto an electrode surface. mdpi.com The binding event would then be converted into a measurable electrical signal, allowing for the quantification of theodrenaline. nih.gov The use of nanomaterials in the construction of these sensors can further enhance their performance. jpionline.org

Sample Preparation and Extraction Techniques for Theodrenaline Analysis

Effective sample preparation is a critical step in the analysis of small molecules like theodrenaline from complex biological matrices, such as plasma. mdpi.com The primary goal is to remove interfering substances, particularly proteins, that can affect the accuracy and reliability of subsequent analytical methods. mdpi.comresearcher.life

Protein precipitation is a widely used technique for removing proteins from biological samples prior to analysis. mdpi.com This method involves the addition of a precipitating agent, such as an organic solvent or a strong acid, to the sample, which causes the proteins to denature and aggregate, allowing them to be separated by centrifugation. mdpi.com

Commonly used protein precipitation agents include trichloroacetic acid (TCA) and acetone (B3395972). nih.gov A study comparing different precipitation methods found that TCA and acetone were effective for sample concentration and desalting. nih.gov Another approach involves "salting out," where a high concentration of a salt like ammonium (B1175870) sulfate (B86663) is used to decrease the solubility of proteins. researchgate.net More recently, methods using zinc hydroxide (B78521) have been developed, offering the advantage of minimal sample dilution and maintaining a near-neutral pH, which can be crucial for the stability of certain analytes. mdpi.com For pharmacokinetic studies of theodrenaline, a simple protein precipitation step would be essential for preparing plasma samples for analysis by techniques like liquid chromatography-mass spectrometry. researcher.life

Solid Phase Extraction (SPE)

Solid Phase Extraction (SPE) is a widely utilized sample preparation technique in analytical chemistry for the isolation and concentration of analytes from complex mixtures like plasma or urine. rocker.com.twnih.gov The principle of SPE is based on the differential partitioning of compounds between a liquid phase (the sample matrix) and a solid stationary phase (the sorbent). nih.gov This allows for the selective retention of the target analyte while interferences are washed away, followed by the elution of the purified analyte with a suitable solvent. rocker.com.tw

The general procedure for SPE involves four main steps:

Conditioning: The solid phase sorbent is wetted with a solvent to activate the functional groups on its surface. rocker.com.tw

Sample Loading: The biological sample, often pre-treated, is passed through the sorbent bed. Theodrenaline and structurally similar compounds will adsorb to the stationary phase. rocker.com.tw

Washing: An appropriate solvent is used to rinse the sorbent, removing weakly bound interfering substances from the matrix. rocker.com.tw

Elution: A strong solvent is used to disrupt the interaction between theodrenaline and the sorbent, eluting the concentrated and purified analyte for subsequent analysis. rocker.com.tw

In the context of catecholamine analysis, which includes compounds structurally related to theodrenaline, SPE is frequently employed to clean up samples before HPLC analysis. nih.govmdpi.com For instance, research on urinary free catecholamines and metanephrines has demonstrated the successful application of SPE for purification prior to detection by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov While specific SPE protocols for theodrenaline are not extensively detailed in publicly available literature, methods developed for other catecholamines can be adapted. These methods often utilize sorbents that can engage in multiple interaction modes, such as cation exchange and reversed-phase, to effectively retain polar, ionizable compounds like theodrenaline from aqueous matrices. The choice of sorbent, washing, and elution solvents is critical and must be optimized to ensure high recovery and removal of matrix effects. researchgate.neteijppr.com

Table 1: General Parameters for Solid Phase Extraction of Catecholamines This table provides a generalized example of SPE conditions that could be adapted for theodrenaline research, based on established methods for similar compounds.

Parameter Description Example Condition Rationale
Sorbent Type The solid material in the SPE cartridge that retains the analyte. Weak Cation Exchange (WCX) mixed-mode Effective for retaining protonated amines (like theodrenaline) and allows for selective elution.

| Conditioning Solvent | Prepares the sorbent for sample loading. | 1. Methanol 2. Deionized Water/Buffer | 1. Wets the sorbent. 2. Equilibrates the sorbent to the sample's pH and polarity. | | Sample Pre-treatment | Adjustment of the sample before loading. | Acidification (e.g., with perchloric acid) and pH adjustment. | Ensures theodrenaline is in a charged state for optimal retention on a cation exchange sorbent. | | Washing Solvent | Removes interferences without eluting the analyte. | 1. Acidic Buffer 2. Methanol/Water mixture | 1. Removes hydrophilic interferences. 2. Removes less polar interferences. | | Elution Solvent | Displaces the analyte from the sorbent. | Methanolic solution with a small percentage of a strong base (e.g., ammonia) or a high ionic strength buffer. | The base neutralizes the charge on theodrenaline, or the high salt concentration disrupts ionic interactions, releasing the analyte from the sorbent. | | Downstream Analysis | The analytical technique used after SPE. | HPLC with Electrochemical Detection (ECD) or Mass Spectrometry (MS). | Provides the necessary sensitivity and selectivity for quantifying low concentrations of catecholamines. nih.gov |

Ultrafiltration for Unbound Concentration Measurement

In pharmacokinetic and pharmacodynamic research, it is often the unbound (free) fraction of a drug in plasma that is pharmacologically active, as it is this portion that can diffuse across membranes and interact with receptors. cosector.comnih.gov Ultrafiltration (UF) is a common and relatively simple method used to separate the free drug from the protein-bound drug in biological samples. nih.govmdpi.com

The technique utilizes a semipermeable membrane with a specific molecular weight cut-off (MWCO), typically around 30,000 Daltons, which retains large molecules like plasma proteins (e.g., albumin) while allowing smaller, unbound molecules like theodrenaline to pass through into the ultrafiltrate. nih.govcore.ac.uk This separation is usually achieved by applying a centrifugal force to the sample in a specialized UF device. mdpi.com The resulting protein-free ultrafiltrate, containing the unbound drug, can then be directly analyzed. nih.gov

Several experimental factors can influence the accuracy of unbound concentration measurements by ultrafiltration and must be carefully controlled:

Temperature: Drug-protein binding is temperature-dependent. Therefore, performing ultrafiltration at a physiological temperature (37°C) is crucial to reflect in vivo conditions, as measurements at room temperature can significantly underestimate the true unbound fraction. nih.govddtjournal.com

pH: The pH of the plasma sample can affect the ionization state of both the drug and the proteins, thereby altering binding characteristics. Maintaining a physiological pH of 7.4 is essential for accurate results. nih.gov

Nonspecific Binding: Analytes may adsorb to the ultrafiltration membrane or device components, leading to an underestimation of the unbound concentration. This potential issue should be evaluated during method development. cosector.com

Ultrafiltrate Volume: The volume of ultrafiltrate collected should be minimal (typically <20% of the initial sample volume) to avoid significantly altering the concentration of proteins and the drug in the retentate, which could disturb the binding equilibrium. mdpi.com

A study developing a method for measuring catecholamines in plasma utilized an ultrafiltration step with an Ultrafree-MC filter device (30,000 MWCO). nih.gov The plasma samples were acidified to pH 3.0, and centrifugation was performed at 13,000 x g for 60 minutes at 4°C, after which the filtrate was directly injected into an HPLC system. nih.gov This demonstrates the direct applicability of ultrafiltration for preparing plasma samples for catecholamine analysis, a principle that extends to theodrenaline.

Table 2: Key Parameters in Ultrafiltration for Unbound Drug Analysis This table outlines critical variables and considerations for designing an ultrafiltration experiment for theodrenaline, based on general principles and related studies.

Parameter Importance Typical Condition/Consideration Reference
Device MWCO Must retain plasma proteins while allowing free drug passage. 10,000 - 30,000 Da core.ac.uk
Centrifugation Speed & Time Determines the force and duration needed to obtain sufficient ultrafiltrate. 1,000 - 13,000 x g; 15 - 60 min nih.gov
Temperature Drug-protein binding is temperature-sensitive; physiological temperature is preferred. 37°C (Physiological) or 4°C (to minimize degradation) nih.govnih.gov
Sample pH Affects drug and protein ionization and thus binding affinity. Maintained at physiological pH 7.4 nih.gov
Nonspecific Binding Potential for analyte loss due to adsorption to the membrane/device. Evaluate recovery with known standards; select low-binding materials. cosector.com
Ultrafiltrate Volume Excessive volume can shift the binding equilibrium. Keep volume <20% of initial plasma volume. mdpi.com

Interactions and Synergistic Effects in Research Contexts

Enzymatic Interaction Studies (e.g., Cytochrome P450 Enzymes)

Specific research detailing the direct interaction of Theodrenaline with Cytochrome P450 (CYP) enzymes, a critical family of enzymes involved in drug metabolism, is not extensively documented in the reviewed literature. While CYP enzymes are fundamental to the metabolism of many xenobiotics and endogenous compounds, influencing drug efficacy, safety, and bioavailability medsafe.govt.nzdynamed.commdpi.com, direct studies investigating Theodrenaline's metabolic pathways mediated by specific CYP isoforms (such as CYP3A4, CYP2D6, etc.) were not found. A clinical trial involving Theodrenaline and Urapidil is noted to investigate their effects on cerebral oxygenation nih.govdrugbank.comdrugbank.com, with Cytochrome P-450 Enzyme mentioned in proximity to this trial context drugbank.com, suggesting potential consideration of metabolic pathways in broader research, but without specific interaction data for Theodrenaline itself.

Investigation of Drug-Drug Interactions Affecting Theodrenaline Efficacy and Metabolism in Research Models

Research models have extensively investigated the synergistic effects of Theodrenaline, particularly when administered in combination with Cafedrine (B87544), often as a 20:1 mixture known as Akrinor glpbio.comchemsrc.comresearchgate.netnih.govresearchgate.netnih.govfrontiersin.org. These studies have utilized various experimental setups to understand how these combinations influence physiological responses.

A significant research area involves the evaluation of the effects of Theodrenaline and Cafedrine on particle transport velocity (PTV) in murine tracheal preparations, serving as a surrogate for mucociliary clearance nih.govresearchgate.netnih.gov. These studies have quantified the efficacy of the combination and individual components.

Table 1: Median Effective Concentrations (EC50) for Particle Transport Velocity (PTV) Increase in Murine Tracheal Preparations

Agent(s)Median Effective Concentration (EC50)
Cafedrine/Theodrenaline (20:1 mixture)0.46 µM
Cafedrine (alone)408 µM
Theodrenaline (alone)4 µM

Data derived from studies on murine tracheal epithelium nih.gov.

These findings highlight a marked potentiation of effect when Theodrenaline and Cafedrine are combined, with the mixture achieving a significantly lower EC50 for PTV increase compared to either agent alone nih.gov. The research suggests that while Theodrenaline alone contributes to the increase in PTV, the synergistic interaction at the β1-adrenergic receptor is crucial for the enhanced acceleration of PTV observed with the combination nih.govresearchgate.netnih.gov.

Beyond these in vitro models, Theodrenaline is also under investigation in clinical trials. For instance, a trial (NCT01311414) is evaluating the effect of Cafedrine/Theodrenaline in combination with Urapidil on cerebral oxygenation nih.govdrugbank.comdrugbank.com. Such clinical investigations serve as research models to understand the complex interplay of these agents in a physiological context, assessing their efficacy and potential interactions.

Emerging Research Applications and Computational Approaches

In Silico Investigations of Theodrenaline as a Multi-Targeted Inhibitor

Computational studies have been instrumental in identifying theodrenaline as a promising candidate against multiple biological targets. These in silico methods allow for rapid screening and analysis of the compound's interaction with various proteins.

Molecular Docking and Binding Affinity Studies

Molecular docking simulations have been employed to predict the binding orientation and affinity of theodrenaline with key proteins of interest, such as those from the SARS-CoV-2 virus. researchgate.nettandfonline.com In silico studies identified theodrenaline as a potential inhibitor of multiple SARS-CoV-2 drug targets, including the main protease and NSP15-endoribonuclease. tandfonline.comnih.gov

Specifically, theodrenaline exhibited a strong binding affinity for both the main protease and NSP15-endoribonuclease. tandfonline.com The docking score for theodrenaline with NSP15-endoribonuclease was reported as -8.507, and with the main protease, it was -7.289. tandfonline.comnih.gov These scores indicate a favorable binding interaction, suggesting that theodrenaline could potentially disrupt the function of these crucial viral enzymes. tandfonline.com The interaction with NSP15-endoribonuclease involved the formation of five hydrogen bonds. tandfonline.com

Molecular Docking Scores of Theodrenaline against SARS-CoV-2 Proteins
Protein TargetDocking Score (kcal/mol)
NSP15-endoribonuclease-8.507
Main Protease-7.289

Molecular Mechanics Generalized Born Surface Area (MMGBSA) Analysis

To further validate the docking results and estimate the binding free energy, Molecular Mechanics Generalized Born Surface Area (MMGBSA) analyses were performed. researchgate.nettandfonline.com This method provides a more accurate prediction of the ligand's binding affinity by considering the energies of the complex, protein, and ligand in a solvated environment. mdpi.com The MMGBSA calculations confirmed the reliability of theodrenaline as a potential drug candidate against the studied SARS-CoV-2 targets. tandfonline.comnih.gov These computational studies, combining molecular docking and MMGBSA, provide a strong rationale for further experimental investigation of theodrenaline. tandfonline.com

Theodrenaline in Cancer Research Models

Beyond its potential antiviral applications, theodrenaline has also been investigated for its effects in cancer research, particularly focusing on its cytotoxicity, antioxidant capacity, and influence on key oncological pathways.

Cytotoxicity Studies in Cancer Cell Lines

In vitro studies have demonstrated the cytotoxic effects of theodrenaline on cancer cells. researchgate.net Research utilizing the A549 human lung cancer cell line showed that theodrenaline exhibited significant cytotoxicity. researchgate.net At a concentration of 10 μM, theodrenaline induced approximately 58% cytotoxicity after 24 hours of treatment and 41% after 48 hours. researchgate.net While it also showed some cytotoxicity towards normal cells at higher concentrations, it was found to be less toxic to them compared to the cancer cells. researchgate.net

Cytotoxicity of Theodrenaline on A549 Cancer Cell Line
ConcentrationTime (hours)Cytotoxicity (%)
10 µM24~58%
10 µM48~41%

Antioxidant Activity Assessment in In Vitro Models

Theodrenaline has demonstrated potent antioxidant properties in in vitro assays. researchgate.net Its antioxidant activity was assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. researchgate.net At a concentration of 10 μM, theodrenaline exhibited 62% DPPH activity, which was found to be superior to the standard antioxidant ascorbic acid and the chemotherapy drug Paclitaxel in the same study. researchgate.net This suggests that theodrenaline may help mitigate oxidative stress, a factor often implicated in the pathology of various diseases, including cancer. mdpi.comnih.gov

Modulation of Protein Expression in Oncological Pathways

Further research into the molecular mechanisms of theodrenaline's action in cancer has revealed its ability to modulate key proteins involved in oncological pathways. researchgate.net Specifically, theodrenaline was found to downregulate the expression of the NFκB p65 protein. researchgate.net After 24 hours of treatment at a concentration of 1 μM, theodrenaline reduced NFκB p65 protein expression by 35%. researchgate.net The NF-κB signaling pathway is a critical regulator of inflammatory responses and cell survival, and its dysregulation is a hallmark of many cancers. dovepress.comnih.gov By inhibiting the expression of NFκB p65, theodrenaline may interfere with these pro-cancerous signaling cascades. researchgate.net

Future Directions for Computational and Experimental Validation in Novel Therapeutic Areas

The exploration of novel therapeutic applications for existing compounds like theodrenaline is increasingly driven by advanced computational methodologies. These in-silico approaches allow for the rapid screening and identification of potential new uses, which must then be substantiated by focused experimental validation. The future of theodrenaline research in new therapeutic domains lies in a synergistic workflow that bridges computational prediction with empirical testing.

Recent computational studies have identified theodrenaline as a promising candidate for therapeutic areas beyond its traditional use as a cardiovascular stimulant. These investigations provide a clear roadmap for future experimental validation.

Lung Cancer

In-silico research has positioned theodrenaline as a potential multitargeted inhibitor for lung cancer. researchgate.net A 2025 study utilized a comprehensive computational workflow, including molecular docking with High-Throughput Virtual Screening (HTVS), Standard Precision (SP), and Extra Precision (XP) sampling algorithms, to screen theodrenaline against 24 target proteins implicated in lung cancer development. researchgate.net The results identified theodrenaline as a potent multitargeted inhibitor with strong docking scores. researchgate.net

Further computational analyses, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations, Density Functional Theory (DFT), and 100-nanosecond Molecular Dynamics (MD) simulations, supported its drug-like properties and the stability of its interactions with target proteins. researchgate.netresearchgate.net These computational findings were followed by preliminary experimental validation, which demonstrated that theodrenaline exhibits significant cytotoxic effects on the A549 lung cancer cell line. researchgate.net It was also shown to downregulate the expression of the NFκB p65 protein, a key factor in cancer cell signaling. researchgate.net

The clear future direction stemming from this research is the need for comprehensive in vivo studies to validate these promising findings in a living organism, which is a critical step before any clinical consideration. researchgate.netresearchgate.net

Antiviral Applications (SARS-CoV-2)

Computational drug repurposing studies have also highlighted theodrenaline's potential as an inhibitor of SARS-CoV-2. tandfonline.com An in-silico investigation screened a database of existing drugs against crucial viral protein targets. tandfonline.com Through molecular docking, MM/GBSA, and molecular dynamics simulations, theodrenaline was identified as a potential multitargeted drug capable of binding to the main protease and NSP15-endoribonuclease of the virus. tandfonline.com

The study suggests that theodrenaline's ability to engage multiple targets could be advantageous in combating different variants of SARS-CoV-2. tandfonline.com However, the authors strongly emphasize that these computational predictions are preliminary. The essential next steps involve in-vitro and in-vivo experimental validation to confirm the antiviral activity and to determine the compound's efficacy and therapeutic relevance against SARS-CoV-2. tandfonline.com

The overarching future direction for theodrenaline research involves a structured progression from computational discovery to experimental verification. This workflow is central to modern drug development and is crucial for repurposing established compounds for new and complex diseases. mdpi.comnih.govfrontiersin.org The initial in-silico findings for lung cancer and SARS-CoV-2 provide a strong foundation, mandating further laboratory investigation to translate these computational possibilities into tangible therapeutic applications. researchgate.netresearchgate.nettandfonline.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.